3-ethynyl-1-methyl-1H-pyrazole
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Description
3-ethynyl-1-methyl-1H-pyrazole is a useful research compound. Its molecular formula is C6H6N2 and its molecular weight is 106.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- Microwave-Assisted Synthesis : A method for synthesizing substituted pyrazoles, including derivatives of 3-ethynyl-1-methyl-1H-pyrazole, involves reacting α,β-ethynyl ketones with hydrazine derivatives. Microwave irradiation in hydrochloric acid-methanol aids in rapid heterocyclization, preferentially yielding 1,3-disubstituted regio-isomers (Bagley, Lubinu, & Mason, 2007).
- Preparation and Characterization : 1-Methyl-3-ethynylpyrazole has been synthesized and characterized as part of studies on heterocyclic acetylene derivatives. This includes the synthesis from monoacetylenic derivatives and subsequent characterization (Shvartsberg, Demeneva, Sagdeev, & Kotlyarevskii, 1969).
Chemical Structure and Properties
- Crystal Structure and Analysis : Investigations on pyrazole derivatives, including those similar to this compound, have been conducted. These studies focus on the crystal structure, Hirshfeld surface analysis, and theoretical calculations to understand the molecular structure and properties (Naveen et al., 2021).
- Annular Tautomerism : The structural analysis of NH-pyrazoles, related to this compound, has been performed using X-ray crystallography and NMR spectroscopy. This includes studying their tautomerism in solution and solid state (Cornago et al., 2009).
Chemical Reactions and Transformations
- Electro-catalyzed Transformations : Studies on electro-catalyzed multicomponent transformation of pyrazole derivatives, which could include this compound, focus on synthesizing pyrano[2,3-c]pyrazole derivatives in green media (Vafajoo et al., 2015).
- Synthesis of Derivatives : Research has been conducted on synthesizing and characterizing various pyrazole derivatives, which could encompass compounds structurally related to this compound. This includes spectral and structural investigations (Viveka et al., 2016).
Biochemical Applications
- Antimicrobial Activity : Pyrazol-4-yl- and 2H-chromene-based substituted anilines, potentially including this compound derivatives, have been studied for their antimicrobial properties. This includes the synthesis of new classes of anilines showing significant antibacterial and antifungal activity (Banoji et al., 2022).
Coordination Complexes and Antioxidant Activity
- Coordination Complexes : Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives, which could be related to this compound, have been synthesized. The study includes the effect of hydrogen bonding on self-assembly processes and evaluation of antioxidant activities (Chkirate et al., 2019).
Properties
IUPAC Name |
3-ethynyl-1-methylpyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2/c1-3-6-4-5-8(2)7-6/h1,4-5H,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMCPKTQIHQISHX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C#C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30486015 |
Source
|
Record name | 3-ethynyl-1-methyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30486015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61514-59-8 |
Source
|
Record name | 3-ethynyl-1-methyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30486015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-ethynyl-1-methyl-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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